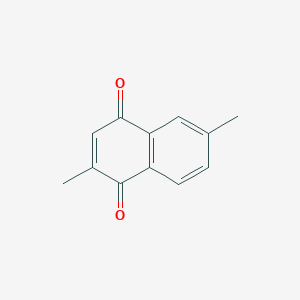
2,6-Dimethylnaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethylnaphthalene-1,4-dione, also known as this compound, is a useful research compound. Its molecular formula is C12H10O2 and its molecular weight is 186.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4267. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antimicrobial and Antitumor Activities
Research has demonstrated that naphthoquinones, including derivatives like 2,6-dimethylnaphthalene-1,4-dione, exhibit significant antimicrobial and antitumor properties. These compounds have shown effectiveness against various bacterial strains such as Klebsiella oxytoca and Staphylococcus aureus, with some complexes outperforming traditional antibiotics in vitro . Additionally, studies indicate potential anticancer activities, particularly in targeting resistant cancer cell lines .
Neuroprotective Effects
Recent studies highlight the neuroprotective capabilities of naphthoquinones. They have been found to protect against neurodegenerative diseases by mitigating oxidative stress and inflammation . This suggests that this compound could play a role in developing therapies for conditions like Alzheimer's disease.
Biochemical Tools
Naphthoquinones are also being explored as biochemical tools for non-invasive imaging techniques. Their ability to target specific cellular pathways makes them suitable for detecting pathological areas in tissues affected by diseases such as myocardial infarction .
Material Science
Nanotechnology Applications
In material science, this compound is being investigated for its role in the synthesis of nanoparticles. These nanoparticles can be functionalized for various applications in biosensing and drug delivery systems. The unique properties of naphthoquinones enhance the stability and reactivity of these nanoparticles, making them valuable in biomedical applications .
Photovoltaic Devices
The compound's electronic properties allow it to be used in organic photovoltaic devices. Its ability to act as a light-harvesting material can improve the efficiency of solar cells . Research is ongoing to optimize its performance in these applications.
Environmental Science
Pesticide Development
The chemical structure of this compound presents opportunities for developing new pesticides. Its biological activity can be harnessed to create compounds that effectively target pests while minimizing environmental impact . Studies are underway to evaluate its efficacy and safety in agricultural settings.
Table 1: Biological Activities of this compound Derivatives
| Activity Type | Target Organism/Cell Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| Antibacterial | Klebsiella oxytoca | 12 | |
| Antitumor | HCT-116 (PTX-resistant) | 0.25 | |
| Neuroprotective | Neuro-2a cells | - | |
| Photovoltaic | Organic solar cells | - |
Table 2: Potential Applications in Various Fields
| Field | Application Description |
|---|---|
| Medicinal Chemistry | Antimicrobial agents and anticancer therapies |
| Material Science | Nanoparticle synthesis and photovoltaic devices |
| Environmental Science | Development of eco-friendly pesticides |
Propiedades
Número CAS |
6290-94-4 |
|---|---|
Fórmula molecular |
C12H10O2 |
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
2,6-dimethylnaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O2/c1-7-3-4-9-10(5-7)11(13)6-8(2)12(9)14/h3-6H,1-2H3 |
Clave InChI |
SRLBDWAAORRXIC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=O)C(=CC2=O)C |
SMILES canónico |
CC1=CC2=C(C=C1)C(=O)C(=CC2=O)C |
Key on ui other cas no. |
6290-94-4 |
Sinónimos |
2,6-dimethyl-1,4-naphthoquinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















